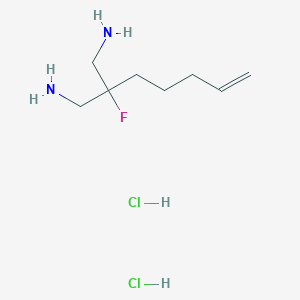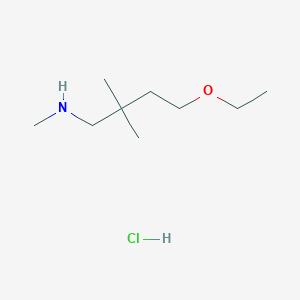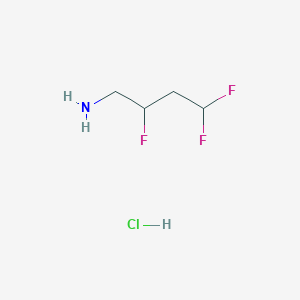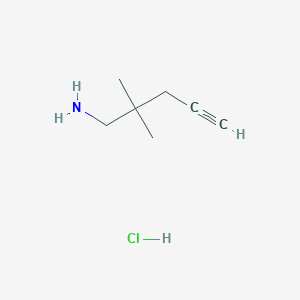![molecular formula C10H14FNO2 B1485160 2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine CAS No. 2098125-91-6](/img/structure/B1485160.png)
2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine
Vue d'ensemble
Description
“2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine” is a chemical compound with the molecular formula C10H14FNO2 . It’s used in various fields including scientific research and pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine” consists of a fluoroethoxy group and a phenoxy group attached to an ethan-1-amine . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.
Applications De Recherche Scientifique
Synthetic Approaches and Ligand Design
Research has focused on developing highly flexible chelating ligands for group 13 metals, emphasizing the synthesis of hexadentate (N3O3) tripodal amine phenol ligand complexes. These compounds, featuring amine and phenol functionalities, have been prepared and characterized, showcasing their potential in coordination chemistry and catalysis (Liu et al., 1993).
Photophysical Studies
Photoreduction processes involving benzophenone and diphenylamine linked by spacers have been investigated, highlighting the role of electron transfer in photoinduced hydrogen abstraction processes. Such studies are crucial for understanding photophysical properties and designing photoactive materials (Miyasaki et al., 1992).
Material Science and Catalysis
The design and characterization of tripodal aminophenolate ligand complexes of aluminum, gallium, and indium in water reveal complex formation constants and solution structures. These insights are valuable for the development of new materials and catalysts with specific properties (Caravan & Orvig, 1997).
Environmental Applications
The photocatalysis of pesticides over silver-modified zeolites demonstrates the potential environmental applications of fluoroethoxy and phenoxy derivatives. Such research indicates the feasibility of using these compounds in environmental remediation and pollution control (Ahern et al., 2015).
Chemical Sensing and Fluorinated Derivatives
Fluorinated derivatives of aminophenol have been explored for their pH sensitivity and negligible affinity for physiological levels of other ions, suggesting applications in chemical sensing and biomedical imaging (Rhee et al., 1995).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(2-fluoroethoxy)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c11-5-7-13-9-1-3-10(4-2-9)14-8-6-12/h1-4H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCIADCXOOZLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B1485080.png)
![{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485081.png)
![{3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485082.png)

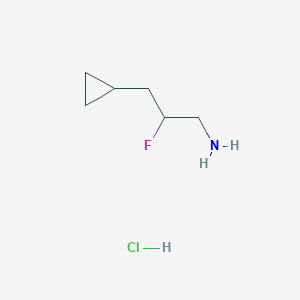
amine hydrochloride](/img/structure/B1485086.png)


